5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-pyridin-3-ylmethylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated benzodioxole moiety, a pyridine ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate is then coupled with a pyridine derivative under specific reaction conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or the growth of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-2H-1,3-benzodioxole: Similar in structure but lacks the pyridine and oxazole rings.
4,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid: Contains the benzodioxole moiety but differs in the functional groups attached.
2-Bromo-4,5-dimethoxybenzyl alcohol: Shares the brominated benzodioxole structure but lacks the pyridine and oxazole components.
Uniqueness
The uniqueness of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19BrN4O6 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H19BrN4O6/c1-27-16-13(15(21)17(28-2)19-18(16)29-10-30-19)6-12-7-14(25-31-12)20(26)24-23-9-11-4-3-5-22-8-11/h3-5,8-9,12H,6-7,10H2,1-2H3,(H,24,26)/b23-9- |
InChI Key |
LXUIFHGJHXTQTL-AQHIEDMUSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)N/N=C\C4=CN=CC=C4 |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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